molecular formula C18H23NO7 B1672198 Isatidine CAS No. 15503-86-3

Isatidine

Cat. No. B1672198
CAS RN: 15503-86-3
M. Wt: 367.4 g/mol
InChI Key: FLQSQSWCFNNRPQ-RDKZJRQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nizatidine is a gastroprotective drug with a short biological half-life and a narrow absorption window . It is used to treat and prevent the recurrence of ulcers and to treat other conditions where the stomach makes too much acid .


Synthesis Analysis

Nizatidine is synthesized using various HPMC viscosity grades, namely K4M, E4M, K15, and K200M . The stoichiometric ratios and physicochemical properties of these complexes were determined using elemental analyses, infrared, mass spectrometry, 1H and 13C NMR, UV–visible spectra, and molar conductivity measurement .


Molecular Structure Analysis

The molecular formula of Nizatidine is C12H21N5O2S2 . It is an off-white to buff crystalline solid that is soluble in water .


Chemical Reactions Analysis

Nizatidine is a competitive, reversible inhibitor of histamine at the histamine H2-receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, Nizatidine reduces stomach acid production .

Scientific Research Applications

Clastogenic Potential and Mutagenic Activity

  • Clastogenic Activity : Isatidine, along with other pyrrolizidine alkaloids, has been tested for clastogenic activity. Notably, this compound did not exhibit mutagenic effects with S9 mix, suggesting misleading results in vitro tests that use S9 mix for metabolization. This insight underlines the importance of using primary hepatocytes for detecting pre-mutagens (Müller, Kasper, & Kaufmann, 1992).
  • Mutagenicity in Drosophila : In a study on Drosophila, this compound showed less mutagenic activity than other related alkaloids. This aligns with findings that N-oxide of retrorsine (this compound) is much less active than the base itself (Cook & Holt, 1966).

Pharmacological Properties

  • Antimicrobial Properties : A recent study explored the antimicrobial potential of isatin, a compound related to this compound. This suggests potential avenues for using this compound in antimicrobial applications (Sharma et al., 2022).

Traditional Medicine and Antiviral Activity

  • Use in Traditional Chinese Medicine : this compound, derived from Isatis indigotica, a traditional Chinese medicine, has been associated with antiviral activity. Research on Isatidis Radix, which contains this compound, indicates its potential use in treating virus infections and inflammation (Zhou & Zhang, 2013).
  • Antiviral Activity Against Influenza : Isatidis Radix derived compounds, including this compound, showed inhibitory effects against influenza A virus, highlighting their potential in treating influenza virus infections (Nie et al., 2020).

Biochemical Analysis and Synthesis

  • Alkaloid Isolation : Early studies isolated this compound from Senecio retrorsus, a South African plant, indicating its natural occurrence and potential for extraction from botanical sources (de Waal, 1940).

Mechanism of Action

Target of Action

Isatidine, also known as Nizatidine, is a competitive, reversible inhibitor of histamine at the histamine H2-receptors . These receptors are particularly present in the gastric parietal cells . The primary role of these receptors is to regulate gastric acid secretion .

Mode of Action

This compound competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the histamine H2 receptor pathway . By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production . This has downstream effects on the digestive process, particularly in the stomach where the acidity level directly influences the breakdown of food.

Pharmacokinetics

This compound exhibits good bioavailability, with more than 70% of the drug being absorbed . It is partially metabolized in the liver, forming metabolites . The drug is primarily excreted in the urine, with over 90% of the administered dose being excreted this way, and about 60% of this is unchanged drug . The time to peak plasma concentration is between 0.5 to 3 hours . The elimination half-life of this compound is between 1 to 2 hours, but this can be prolonged in cases of moderate to severe renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of stomach acid production . By competitively inhibiting the action of histamine on the H2-receptors of the gastric parietal cells, this compound reduces gastric acid secretion, gastric volume, and hydrogen ion concentration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can stimulate the secretion of gastric acid, which may influence the drug’s efficacy. Additionally, the drug’s action may be affected by the individual’s overall health status, including liver and kidney function, as these organs play a crucial role in the drug’s metabolism and excretion

properties

IUPAC Name

(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14-,15-,18-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIMIWQPUHURPV-WTWIWYCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020747
Record name Isatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in water and ethanol; sparingly sol in non-polar solvents, In water, 5,200 mg/L @ 25 °C /Estimated/
Record name ISATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Levels of pyrrolic metabolites bound to liver tissues and responsible for hepatotoxicity in rats given pyrrolizidine alkaloids did not reflect rates of formation of such metabolites measured in vitro. In animals, additional factors could influence formation and tissue binding of pyrrolic metabolites, including detoxication of alkaloids by hydrolysis and chemical reactivity and stability of toxic metabolites.
Record name ISATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless prisms

CAS RN

15503-86-3
Record name Retrorsine, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15503-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15503-86-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

138 DEGdeg C (Decomp)
Record name ISATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isatidine
Reactant of Route 2
Isatidine
Reactant of Route 3
Isatidine
Reactant of Route 4
Isatidine
Reactant of Route 5
Isatidine
Reactant of Route 6
Isatidine

Q & A

Q1: What are the toxicological effects of isatidine on the liver?

A: this compound, a pyrrolizidine alkaloid, has been shown to cause significant liver damage in mice. Studies have revealed that lethal doses of this compound lead to liver necrosis, particularly centralized necrosis, characterized by sinusoidal congestion and hemorrhage within the necrotic cell cords. [, ] This damage is a serious concern and highlights the hepatotoxic nature of this compound.

Q2: How does the toxicity of this compound compare to other pyrrolizidine alkaloids?

A: Intravenous toxicity studies in mice have shown that this compound is less toxic than pterophine and sceleratine. [] While all three alkaloids induce liver necrosis, they differ in their necrotic patterns. Pterophine predominantly causes periportal necrosis, while this compound and sceleratine primarily lead to central necrosis. []

Q3: Can this compound be detected in plant extracts, and if so, how?

A: Yes, enzyme-linked immunosorbent assays (ELISAs) have successfully detected this compound (specifically, this compound dihydrate) in extracts of Senecio vulgaris. [] These assays utilize antibodies designed to bind to this compound, enabling its quantification in complex mixtures.

Q4: What is the chemical structure of this compound?

A: this compound is a pyrrolizidine alkaloid. It is the N-oxide of retrorsine. Structurally, this compound consists of a necine base (this compound) and a necic acid. [] Its structure was elucidated through studies involving hydrogenation, hydrolysis, and comparisons with related alkaloids like retrorsine. [, ]

Q5: What historical research has been conducted on this compound?

A: Early research, dating back to the mid-20th century, focused on isolating and characterizing this compound from Senecio species like Senecio retrorsus and Senecio isatideus. [] Further studies delved into its chemical structure, including its ester groupings and the isomerism of its necic acid, isatinecic acid, with retronecic acid. [, ] Researchers also investigated the biological effects of this compound, particularly its ability to induce liver tumors in rats. [] These foundational studies provided crucial insights into the chemical and biological properties of this compound. [, ]

Q6: How does this compound behave in a living organism?

A: Intravenous administration of this compound in cats led to a slight increase in blood pressure. [] Furthermore, it was observed to stimulate isolated guinea pig uteri. [] These findings suggest that this compound may interact with specific physiological systems, influencing blood pressure and uterine contractility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.